molecular formula C19H17NO3 B2933374 (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 887346-77-2

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2933374
CAS No.: 887346-77-2
M. Wt: 307.349
InChI Key: SZHRZILUEKGUIM-ZHACJKMWSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromenyl group attached to a prop-2-enamide moiety, with a methoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Coupling Reaction: The chromenyl intermediate is then coupled with a prop-2-enamide derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the prop-2-enamide moiety, converting it into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the chromenyl group.

    Reduction: Amines or alcohols derived from the prop-2-enamide moiety.

    Substitution: Various substituted derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential pharmacological properties. Chromenes are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are of great interest in medicinal chemistry. Researchers are exploring its efficacy in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl group is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide: Features a methoxy group at a different position, potentially altering its properties.

    (2E)-3-(2H-chromen-3-yl)-N-(2-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the specific positioning of the methoxy group, which can significantly impact its chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic applications.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-18-9-5-3-7-16(18)20-19(21)11-10-14-12-15-6-2-4-8-17(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHRZILUEKGUIM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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